![molecular formula C27H42O3 B1255134 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione](/img/structure/B1255134.png)
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione
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Overview
Description
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione is a cholestanoid.
Scientific Research Applications
Metabolic Pathways in Insects
- Insect Metabolism : 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione was identified as a metabolic product in the prothoracic glands of Manduca sexta, the tobacco hornworm, highlighting its role in insect metabolic pathways (Bollenbacher et al., 1977).
Sterol Synthesis and Chemical Synthesis
- Sterol Synthesis Intermediates : The compound serves as an intermediate in the chemical synthesis of sterols, which are crucial for cell membrane structure and signaling (Parish et al., 1977).
- Synthesis of Oxygenated Sterols : Chemical synthesis of various derivatives of cholest-7-en-6-one, including 14alpha-hydroxycholest-7-en-6-one, provides insights into the synthesis of ecdysones, insect moulting hormones (Alston et al., 1976).
Microbial Biotransformation
- Yeast Enzyme Studies : Yeast enzymes show the capability of producing various hydroxysteroid derivatives, including those related to 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione, providing insights into microbial transformations of steroids (Szentirmai et al., 1975).
- Mycobacterium Transformations : Mycobacterium species can transform related compounds to produce methylsteroids, demonstrating the microbial conversion capabilities of steroids (Yan et al., 2000).
Steroid Crystallography and Structural Analysis
- Crystal Structure Elucidation : Studies on the crystal structure of related steroidal compounds aid in understanding the detailed molecular configurations and properties of steroids like 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione (Conner, 1977).
properties
Product Name |
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione |
---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(5R,9R,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H42O3/c1-17(2)7-6-8-18(3)20-11-14-27(30)22-16-24(29)23-15-19(28)9-12-25(23,4)21(22)10-13-26(20,27)5/h16-18,20-21,23,30H,6-15H2,1-5H3/t18-,20-,21+,23+,25-,26-,27-/m1/s1 |
InChI Key |
AJPPBYXIXOLGAV-QHKDMNIJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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